Cas no 922005-82-1 (4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
- 4-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
- 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- AKOS024635842
- 922005-82-1
- VU0490714-1
- F2278-0228
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- Inchi: 1S/C16H16N2O4S/c1-22-13-4-6-14(7-5-13)23(20,21)18-12-3-8-15-11(10-12)2-9-16(19)17-15/h3-8,10,18H,2,9H2,1H3,(H,17,19)
- InChI Key: JYZYVBLDATWFNF-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OC)(NC1C=CC2=C(C=1)CCC(N2)=O)(=O)=O
Computed Properties
- Exact Mass: 332.08307817g/mol
- Monoisotopic Mass: 332.08307817g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 523
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.9Ų
- XLogP3: 1.6
4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2278-0228-5μmol |
4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-82-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2278-0228-2mg |
4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-82-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2278-0228-40mg |
4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-82-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2278-0228-5mg |
4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-82-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2278-0228-10μmol |
4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-82-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2278-0228-10mg |
4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-82-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2278-0228-20mg |
4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-82-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2278-0228-30mg |
4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-82-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2278-0228-1mg |
4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-82-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2278-0228-20μmol |
4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-82-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Related Literature
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
Additional information on 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
4-Methoxy-N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzene-1-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 922005-82-1, known as 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines a sulfonamide group with a methoxy-substituted benzene ring and a tetrahydroquinoline moiety. The sulfonamide group is a key functional group in this molecule, often associated with bioavailability and pharmacokinetic properties that make it suitable for drug development.
The tetrahydroquinoline component of this compound adds complexity to its structure, potentially enhancing its ability to interact with biological targets such as enzymes or receptors. Recent studies have shown that molecules with similar frameworks exhibit promising activity in inhibiting key enzymes involved in diseases such as cancer and neurodegenerative disorders. For instance, research published in the Journal of Medicinal Chemistry highlights the role of tetrahydroquinoline derivatives in modulating kinase activity, which is critical for cell signaling pathways.
The methoxy group attached to the benzene ring is another important feature of this compound. Methoxy substitution is known to enhance the lipophilicity of aromatic compounds, which can improve their absorption and distribution properties in the body. This makes 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide a strong candidate for further exploration in drug discovery programs targeting various therapeutic areas.
From a synthetic standpoint, the construction of this compound involves a series of carefully designed reactions to assemble its complex structure. The synthesis typically begins with the preparation of the tetrahydroquinoline derivative, followed by coupling reactions to introduce the sulfonamide and methoxy groups. Recent advancements in catalytic methods and asymmetric synthesis have made it possible to produce such compounds with high efficiency and precision.
In terms of applications, 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has shown potential as a lead compound in the development of novel therapeutics. Its ability to modulate specific biological targets makes it a valuable tool for researchers exploring new treatments for conditions such as inflammation, cancer, and infectious diseases. For example, studies have demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase enzymes.
Moreover, the sulfonamide group in this molecule plays a crucial role in its pharmacokinetic profile. Sulfonamides are known for their stability in biological systems and their ability to avoid rapid metabolism, which can extend the duration of action of a drug. This property is particularly advantageous in chronic disease management where sustained therapeutic effects are desired.
Looking ahead, the continued exploration of 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide and its analogs holds great promise for advancing our understanding of drug design principles and their application in treating complex diseases. As research progresses, it is likely that this compound will serve as a foundation for developing next-generation therapeutics with improved efficacy and reduced side effects.
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